5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Overview
Description
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid is a chemical compound characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring bearing two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde and the carboxylic acid are reacted in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzoic acid: Similar structure but lacks the furan ring.
5-(trifluoromethyl)furan-2-carboxylic acid: Similar structure but has only one trifluoromethyl group.
Uniqueness
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the presence of both the furan ring and the phenyl ring with two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS No. 638159-97-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H6F6O3
- Molar Mass : 324.18 g/mol
- CAS Number : 638159-97-4
- Synonyms : 5-(3,5-bis(trifluoromethyl)phenyl)-2-furancarboxylic acid
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | <0.01 | Induction of apoptosis via caspase activation |
ME-180 | 73.4 | Inhibition of tubulin polymerization |
HT-29 | <0.01 | Apoptosis through nuclear condensation |
The IC50 values indicate that the compound is particularly potent against lung cancer (A549), showing an IC50 value lower than 0.01 µM, which is comparable to established chemotherapeutics .
Antimicrobial Activity
The trifluoromethyl group in the compound contributes to its antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA):
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 2 µg/mL |
Enterococcus faecalis | 4 µg/mL |
These results suggest that this compound exhibits strong antibacterial activity, particularly against biofilms formed by these pathogens .
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells. This was evidenced by increased caspase-3 activation in treated A549 cells .
- Tubulin Polymerization Inhibition : Similar to other known anticancer agents, it inhibits tubulin polymerization, which disrupts mitotic spindle formation and halts cell division .
Study on Cancer Cell Lines
In a study examining various derivatives of furan-based compounds, this compound was found to inhibit the growth of 70% of tested cancer cell lines with remarkable efficacy . The study utilized a range of concentrations and demonstrated that structural modifications significantly influenced biological activity.
Antimicrobial Efficacy Against Biofilms
Another study focused on the antimicrobial efficacy of the compound against biofilms formed by S. aureus and E. faecalis. The results indicated that it effectively eradicated biofilms at low concentrations (1 µg/mL), outperforming standard antibiotics like vancomycin .
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDYKYUEHYLDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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